Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate
Description
Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a fluorine atom at the 6th position and a carboxylate group at the 4th position on the benzimidazole ring.
Properties
IUPAC Name |
methyl 6-fluoro-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFJUACJAZFTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)F)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoro-1,2-phenylenediamine with methyl chloroformate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
- 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
Uniqueness
Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzimidazole core, which is known for its diverse pharmacological properties. The presence of a fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an inhibitor of key enzymes or receptors involved in cellular signaling pathways. The compound's structural characteristics allow it to form hydrogen bonds and hydrophobic interactions, facilitating its binding to target proteins.
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent:
- In vitro Studies : The compound has shown significant cytotoxic effects on various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). In one study, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective inhibition at low concentrations .
- In vivo Studies : Animal models have been employed to assess the therapeutic efficacy of this compound. For instance, administration in BALB/c nude mice inoculated with MDA-MB-231 cells resulted in a substantial reduction in tumor volume (79.7%) without severe toxicity observed .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Preliminary data suggest it may be effective against various bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values are yet to be established for this compound.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other benzimidazole derivatives:
| Compound Name | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| MBIC | Anticancer | 0.7 | |
| Compound 56q | Anticancer | 14.1 | |
| Compound 5 | CK1δ Inhibitor | 0.040 |
Case Studies
Several case studies highlight the efficacy of this compound:
- Breast Cancer Model : In a controlled study involving MDA-MB-231 cells, the compound was observed to induce mitotic arrest and apoptosis at concentrations above 0.7 μM, demonstrating its potential as a microtubule-targeting agent .
- Cytotoxicity Assessment : A detailed assessment using the MTT assay revealed that at higher concentrations (20 μM), significant morphological changes occurred in treated cells, indicating cytotoxicity and potential for therapeutic application against aggressive cancer types .
Q & A
Q. Answer :
- and NMR : Identify substituent effects (e.g., fluorine deshields adjacent protons; C4-carboxylate resonates at ~165 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1700 cm and NH stretching (imidazole ring) at ~3200 cm.
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H] at m/z 209.2 (calculated: 209.06) .
Q. Example Data :
| Technique | Key Peaks/Data |
|---|---|
| NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, H2), 7.89 (d, J=8.4 Hz, 1H, H5), 3.92 (s, 3H, OCH3) |
| HRMS (ESI+) | [M+H]: 209.0623 (calc. 209.0621) |
Advanced Question: How do reaction conditions influence the regioselectivity of fluorination in benzimidazole synthesis?
Answer :
Fluorine incorporation at C6 is highly sensitive to:
- Electrophilic vs. Nucleophilic Fluorination :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance fluorination yields by stabilizing transition states.
- Case Study : Substituting DMF for THF increased C6-fluorination yield from 45% to 78% in methyl 6-fluoro analogs .
Advanced Question: What computational strategies predict biological activity of this compound?
Q. Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR kinase.
- Key Interactions : Fluorine at C6 forms halogen bonds with Lys721; carboxylate at C4 hydrogen-bonds to Thr766 .
- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP = 2.1) but poor blood-brain barrier penetration .
- Case Study : Analogous 2-phenyl derivatives showed IC50 = 1.2 µM against EGFR, validated via in vitro kinase assays .
Basic Question: How to address low yields in cyclization steps during synthesis?
Answer :
Common pitfalls and solutions:
- Byproduct Formation : Use scavengers (e.g., molecular sieves) to remove water and drive cyclization .
- Catalyst Optimization : Replace traditional acid catalysts with FeCl3·6H2O, which improved yields from 50% to 82% in related benzimidazoles .
- Microwave-Assisted Synthesis : Reduced reaction time from 12 hrs to 30 mins, minimizing decomposition .
Advanced Question: How to resolve contradictions in biological activity data across studies?
Answer :
Contradictions often stem from:
- Assay Variability : Normalize data using internal controls (e.g., staurosporine for kinase inhibition assays) .
- Metabolic Stability : Test compounds in hepatocyte models (e.g., HepG2) to account for cytochrome P450-mediated degradation.
- Case Study : A methyl 6-fluoro analog showed IC50 = 5 µM in one study but was inactive in another due to esterase-mediated hydrolysis of the methyl carboxylate .
Advanced Question: What strategies optimize the compound’s solubility for in vivo studies?
Q. Answer :
- Prodrug Design : Replace methyl ester with tert-butyl ester (logS increased from -3.2 to -1.8) .
- Co-solvent Systems : Use PEG-400/water (70:30) to achieve 10 mg/mL solubility .
- Nanoparticle Encapsulation : PLGA nanoparticles improved bioavailability by 3-fold in rat models .
Basic Question: How to validate purity for publication-quality data?
Q. Answer :
- HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm; aim for >98% purity.
- Elemental Analysis : Match calculated vs. experimental C/H/N values (e.g., C9H7FN2O2: Calc. C 52.43%, H 3.42%; Exp. C 52.38%, H 3.39%) .
Advanced Question: How does fluorine substitution impact electronic properties of the benzimidazole core?
Q. Answer :
- DFT Calculations : At the B3LYP/6-311G** level, fluorine at C6 decreases HOMO energy (-6.2 eV vs. -5.8 eV for non-fluorinated analogs), enhancing electrophilicity .
- Spectroscopic Evidence : NMR shows a upfield shift (-112 ppm) due to electron-withdrawing effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
